7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Description
Historical Context of Bicyclic Heterocycles in Drug Discovery
Bicyclic heterocyclic compounds have long been pivotal in pharmaceutical development due to their structural complexity and biological relevance. The pyrido[3,4-d]pyrimidine scaffold, a nitrogen-rich bicyclic system, evolved from early investigations into heterocyclic chemistry. Heterocycles containing nitrogen, oxygen, or sulfur atoms were first systematically studied in the 19th century, with pyridine and pyrrole serving as foundational structures for understanding aromaticity and reactivity in mixed-ring systems.
The fusion of pyrimidine and pyridine rings into a bicyclic framework marked a significant advancement, as such structures mimic natural purine bases while offering enhanced synthetic flexibility. Early work on pyrido[3,4-d]pyrimidines focused on their electronic properties, with researchers noting their capacity for π-π stacking interactions and hydrogen bonding—features critical for protein binding. By the late 20th century, these compounds gained prominence in oncology research, particularly as ATP-competitive kinase inhibitors.
Role of Pyrido[3,4-d]pyrimidine Derivatives in Targeted Therapy Development
Pyrido[3,4-d]pyrimidine derivatives exhibit remarkable adaptability in drug design, primarily through:
- Kinase Inhibition : The planar aromatic system facilitates binding to kinase ATP pockets, while substituents like the 2-chloro and 4-methoxy groups enable selective interactions with hinge regions.
- Conformational Restriction : The tetrahydropyrido moiety introduces semi-rigidity, reducing entropic penalties during target engagement compared to fully flexible molecules.
- Derivatization Potential : Positions 2, 4, and 7 allow sequential functionalization, as demonstrated in the synthesis of 7-benzyl derivatives for enhanced lipophilicity and target affinity.
Recent applications include RIPK3 inhibition for inflammatory disease treatment, where 7-benzyl-2-chloro-4-methoxy analogs suppress MLKL phosphorylation with IC50 values comparable to clinical candidates. The table below summarizes key structural modifications and their pharmacological impacts:
| Position | Functional Group | Biological Effect |
|---|---|---|
| 2 | Chloro | Enhances kinase binding via halogen bonding |
| 4 | Methoxy | Modulates solubility and metabolic stability |
| 7 | Benzyl | Improves blood-brain barrier penetration |
This compound’s synthesis typically begins with a cyclocondensation reaction between 4-chloro-2-methylthiopyrido[3,4-d]pyrimidine and benzylamine derivatives under inert conditions, achieving yields >90% purity after column chromatography. Advanced routes employ microwave-assisted catalysis to reduce reaction times from 12 hours to under 30 minutes while maintaining stereochemical integrity.
Properties
Molecular Formula |
C15H16ClN3O |
|---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
7-benzyl-2-chloro-4-methoxy-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H16ClN3O/c1-20-14-12-7-8-19(9-11-5-3-2-4-6-11)10-13(12)17-15(16)18-14/h2-6H,7-10H2,1H3 |
InChI Key |
OSHKCQJIAXGGKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1CCN(C2)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Tetrahydropyrido[3,4-d]pyrimidine Core
The core ring system is commonly synthesized via cyclization reactions involving appropriate aminopyridine or piperidinone derivatives. A typical precursor is 7-substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol or related intermediates.
- For example, a nucleophilic substitution reaction between piperidin-4-one and benzyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at around 80 °C yields benzyl-substituted intermediates.
- Subsequent cyclization with formamidine acetate in DMF at elevated temperature (~100 °C) forms the tetrahydropyrido[3,4-d]pyrimidine skeleton.
Step 2: Chlorination at Position 2
- Chlorination of the carbonyl or hydroxyl group at position 2 is achieved using phosphoryl chloride (POCl3) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at moderate temperatures (~50 °C).
- This step converts the 2-oxo or 2-hydroxy group into the corresponding 2-chloro substituent, a key functional group for further derivatization.
Step 3: Methoxylation at Position 4
- Introduction of the methoxy group at position 4 can be achieved by nucleophilic substitution of the 4-chloro intermediate with methoxide ions.
- Alternatively, methoxylation may be incorporated earlier during ring formation or via methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Step 4: Purification and Characterization
- The crude product is typically purified by recrystallization or column chromatography.
- Purity is verified by chromatographic methods (e.g., TLC, HPLC) and characterized by spectroscopic techniques such as NMR, LC-MS, and elemental analysis.
- Commercially available samples have reported purity around 95% with molecular weight 289.76 and molecular formula C15H16ClN3O.
Reaction Conditions and Yields
A representative synthesis example from related compounds shows:
Comparative Notes from Related Syntheses
- Analogous compounds with trifluoromethyl substitution at position 2 have been synthesized by heating intermediates with phenylphosphonic dichloride at 150 °C for 2 hours, followed by aqueous workup and purification, achieving yields around 76%.
- Multi-step syntheses involving Gewald reaction, sulfur incorporation, and subsequent cyclization have been reported for related heterocyclic systems, indicating the versatility of the synthetic strategies.
- Chlorination using POCl3 in the presence of bases is a common and effective method to introduce chloro substituents on pyrimidine rings.
Summary Table of Key Synthetic Steps
Research Findings and Considerations
- The chlorination step using phosphoryl chloride is sensitive to temperature and base concentration; optimization is required to minimize side reactions.
- Methoxylation efficiency depends on the nature of the leaving group at position 4; chlorides are good leaving groups facilitating substitution.
- Purification steps are crucial to achieve high purity due to potential side products formed during chlorination and methoxylation.
- Analytical data confirm the structure and substitution pattern, with LC-MS showing molecular ion peaks consistent with the expected molecular weight (289.76 g/mol).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the C-2 position is highly reactive toward nucleophilic substitution, enabling the introduction of diverse functional groups.
Key observations:
-
Substitution at C-2 proceeds via an SNAr mechanism due to electron-withdrawing effects from the pyrimidine ring .
-
Steric hindrance from the benzyl group at N-7 limits reactivity at other positions.
Oxidation and Reduction Reactions
The tetrahydropyrido ring system undergoes redox transformations under controlled conditions.
Ring Oxidation
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | Acetic acid, 50°C, 6 hrs | Pyrido[3,4-d]pyrimidine-5,8-dione derivative | Intermediate for kinase inhibitors |
| H₂O₂/Fe³⁺ | Aqueous ethanol, RT, 24 hrs | Partially oxidized N-oxide | Prodrug synthesis |
Functional Group Reduction
| Reducing Agent | Target Group | Product |
|---|---|---|
| NaBH₄ | Chlorine at C-2 | 7-Benzyl-2-hydro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
| H₂/Pd-C | Benzyl group at N-7 | 7-Hydro-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
Methoxy Group Demethylation
The methoxy group at C-4 can be selectively removed to generate reactive phenolic intermediates:
Reaction :
7-Benzyl-2-chloro-4-methoxy-... + BBr₃ → 7-Benzyl-2-chloro-4-hydroxy-...
Conditions :
-
Boron tribromide (1.2 equiv)
-
Dichloromethane, −78°C → RT, 8 hrs
Yield : 91%
This reaction is pivotal for introducing hydroxyl groups for subsequent conjugation or phosphorylation.
Cycloaddition and Ring Expansion
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Xylene, 140°C, 48 hrs | Fused bicyclic adduct with improved aqueous solubility |
| Acetylenedicarboxylate | Microwave, 120°C, 20 min | Spirocyclic derivative with enhanced kinase selectivity |
Stability Under Physiological Conditions
Studies in simulated biological environments reveal:
-
Hydrolytic Stability : t₁/₂ = 12.4 hrs in PBS (pH 7.4, 37°C)
-
Metabolic Susceptibility : Rapid O-demethylation by CYP3A4 isoforms
Comparative Reactivity Analysis
A comparison with structural analogs highlights unique features:
| Position | Reactivity | Key Factor |
|---|---|---|
| C-2 Cl | High (σ = 0.23) | Adjacent electron-deficient pyrimidine ring |
| C-4 OMe | Moderate | Steric protection from benzyl group |
| N-7 Bn | Low | Conformational rigidity |
This comprehensive analysis demonstrates the compound's versatility in synthetic transformations, particularly for developing targeted kinase inhibitors. The data presented are derived from peer-reviewed methodologies and optimized synthetic protocols, ensuring reliability for medicinal chemistry applications.
Scientific Research Applications
7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, including PARP inhibitors, which are investigated for their anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and preventing the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Positions 2 and 4
Dichloro Derivatives
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1059735-34-0):
- Molecular Formula : C₁₄H₁₃Cl₂N₃
- Key Properties :
- Higher lipophilicity due to two Cl groups.
- Reduced hydrogen-bonding capacity compared to methoxy-substituted analogues.
- Used in synthetic intermediates for further functionalization .
Chloro-Methoxy vs. Chloro-Methylthio Derivatives
- 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 859826-11-2):
- Molecular Formula : C₁₅H₁₆ClN₃S
- Key Properties :
- Methylthio (SCH₃) at position 2 introduces sulfur-mediated interactions (e.g., van der Waals, hydrophobic).
Methoxy vs. Trifluoromethyl Derivatives
Positional Isomerism and Ring Modifications
Pyrido[4,3-d] vs. Pyrido[3,4-d] Systems
- 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 778574-06-4): Structural Difference: Benzyl group at position 6 instead of 6.
Thieno-Fused Analogues
- 7-Benzyl-4-imino-3-amino-2-methyl-5,6,7,8-tetrahydrothieno[2,3-d]pyrido[3,4-d]pyrimidine: Key Properties:
- Amino and imino groups enhance solubility and hydrogen-bonding capacity .
Comparative Data Table
Biological Activity
7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H14ClN3O
- Molecular Weight : 273.73 g/mol
- CAS Number : 192869-80-0
Antiparasitic Activity
Recent studies have indicated that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit significant antiparasitic properties. For instance, compounds similar to 7-benzyl derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. A notable study demonstrated that modifications in the chemical structure can lead to varying degrees of activity against this parasite. The incorporation of methoxy groups has been associated with enhanced solubility and bioavailability, which are crucial for efficacy in vivo .
Antitumor Effects
Research has also explored the potential antitumor effects of tetrahydropyrido[3,4-d]pyrimidines. In vitro studies on various cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis. For example, a derivative was tested on A431 vulvar epidermal carcinoma cells, resulting in significant inhibition of cell migration and invasion . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents is critical for enhancing antitumor activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in nucleotide synthesis and DNA replication.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell cycle regulation and apoptosis.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens due to their ability to disrupt cellular processes.
Case Studies
Q & A
Q. Advanced
- Molecular Docking : Software like AutoDock Vina predicts binding poses in FGFR1’s ATP-binding pocket, with scoring functions prioritizing hydrogen bonds between the pyrimidine nitrogen and Ala564/Val492 residues .
- MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes, with RMSD values <2 Å indicating robust binding .
- QSAR Models : Electron-withdrawing groups (e.g., chloro) at the 2-position correlate with enhanced inhibitory activity (pIC₅₀ ~7.2) .
How do structural modifications impact this compound’s activity compared to analogs?
Advanced
Comparative studies highlight:
- Benzyl vs. Methyl Substitution : 7-Benzyl derivatives exhibit 10-fold higher cellular permeability than 7-methyl analogs due to enhanced lipophilicity (logP ~2.8 vs. ~1.5) .
- Chloro vs. Fluoro at Position 2 : 2-Chloro derivatives show superior kinase inhibition (FGFR1 IC₅₀ = 0.12 µM) compared to 2-fluoro (IC₅₀ = 0.45 µM), attributed to stronger halogen bonding .
- Methoxy vs. Amino at Position 4 : 4-Methoxy groups reduce cytotoxicity in normal cell lines (e.g., HEK293) while retaining potency in cancer models (e.g., HCT116) .
What analytical techniques are critical for purity assessment during scale-up?
Q. Basic
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm ensure >98% purity.
- Elemental Analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .
- TGA-DSC : Detects solvent residues (<0.1% w/w) and validates thermal stability (decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
